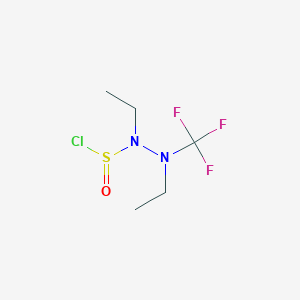
1,2-Diethyl-2-(trifluoromethyl)hydrazine-1-sulfinyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diethyl-2-(trifluoromethyl)hydrazine-1-sulfinyl chloride is an organosulfur compound with a unique structure that includes both hydrazine and sulfinyl chloride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diethyl-2-(trifluoromethyl)hydrazine-1-sulfinyl chloride typically involves the reaction of 1,2-diethylhydrazine with trifluoromethyl sulfinyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include low temperatures and the use of a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1,2-Diethyl-2-(trifluoromethyl)hydrazine-1-sulfinyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinyl chloride group to a sulfide or thiol.
Substitution: The sulfinyl chloride group can be substituted with nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfinyl chloride group under mild conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Diethyl-2-(trifluoromethyl)hydrazine-1-sulfinyl chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfinyl chloride groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Diethyl-2-(trifluoromethyl)hydrazine-1-sulfinyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfinyl chloride group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
1,2-Diethylhydrazine: Lacks the trifluoromethyl and sulfinyl chloride groups, making it less reactive.
Trifluoromethyl sulfinyl chloride: Contains the sulfinyl chloride group but lacks the hydrazine moiety.
1,2-Diethyl-2-(trifluoromethyl)hydrazine: Similar structure but without the sulfinyl chloride group.
Uniqueness
1,2-Diethyl-2-(trifluoromethyl)hydrazine-1-sulfinyl chloride is unique due to the presence of both the trifluoromethyl and sulfinyl chloride groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
62991-47-3 |
|---|---|
Molecular Formula |
C5H10ClF3N2OS |
Molecular Weight |
238.66 g/mol |
IUPAC Name |
[[chlorosulfinyl(ethyl)amino]-(trifluoromethyl)amino]ethane |
InChI |
InChI=1S/C5H10ClF3N2OS/c1-3-10(5(7,8)9)11(4-2)13(6)12/h3-4H2,1-2H3 |
InChI Key |
QREZRMMZHNMDGI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(F)(F)F)N(CC)S(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


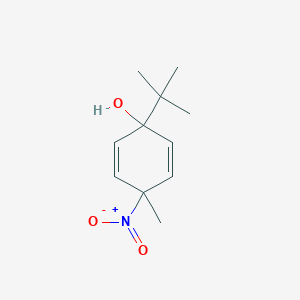
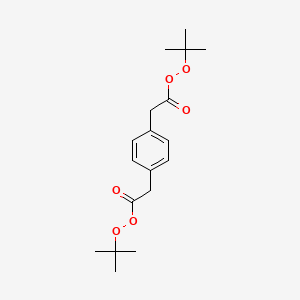

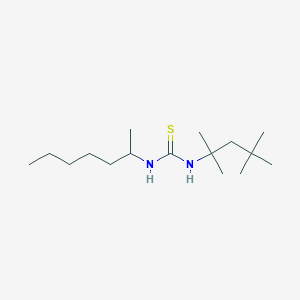
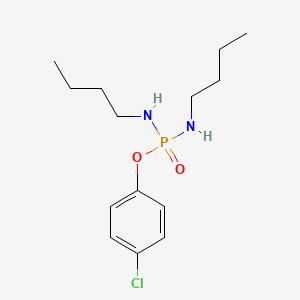
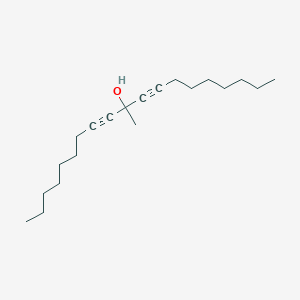
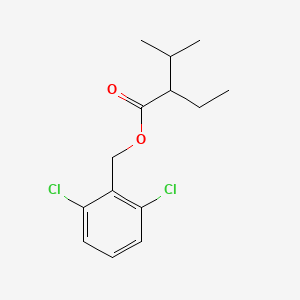
![2-[(2-Chloroethyl)amino]ethyl 2-hydroxyoctadecanoate](/img/structure/B14518286.png)
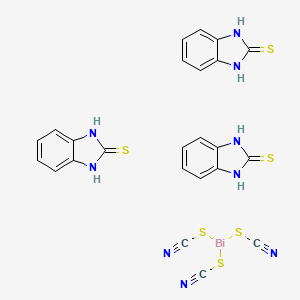
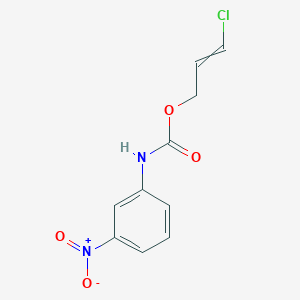
![1,1'-Oxybis[2,3,5,6-tetrabromo-4-(chloromethyl)benzene]](/img/structure/B14518308.png)
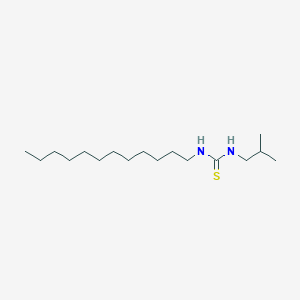
![Iodo{[4-(trifluoromethyl)phenyl]methyl}mercury](/img/structure/B14518321.png)

